2-(6-oxopyridazin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide
Description
2-(6-oxopyridazin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridazinone core linked to a piperidine-substituted tetrahydrocinnoline moiety. The compound’s acetamide bridge facilitates hydrogen bonding, a critical feature for interactions with enzymes or receptors. While its exact pharmacological profile remains under investigation, analogs of this class have shown affinity for GABA receptors, kinase inhibitors, and antimicrobial agents .
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c26-18(13-25-19(27)6-3-9-20-25)21-15-7-10-24(11-8-15)17-12-14-4-1-2-5-16(14)22-23-17/h3,6,9,12,15H,1-2,4-5,7-8,10-11,13H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKXJFWHKREMJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)CN4C(=O)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-oxopyridazin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridazinone moiety linked to a tetrahydrocinnoline-piperidine structure , which contributes to its unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 306.39 g/mol. Its structure allows for diverse interactions with biological systems, making it a subject of interest in drug development.
The biological activity of 2-(6-oxopyridazin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory pathways, including cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Modulation : It may modulate receptors linked to pain and inflammation, leading to analgesic effects.
- Cell Signaling Interference : The compound can interfere with signaling pathways that regulate cell growth and apoptosis.
In Vitro Studies
Research has demonstrated that the compound exhibits significant anti-inflammatory properties. In vitro studies have assessed its inhibitory effects on COX-1 and COX-2 enzymes:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 2-(6-oxopyridazin...) | 5.0 | 0.07 | 71.43 |
The selectivity index indicates that the compound preferentially inhibits COX-2 over COX-1, suggesting its potential as an anti-inflammatory agent with reduced gastrointestinal side effects compared to non-selective NSAIDs.
In Vivo Studies
In vivo evaluations have further supported the anti-inflammatory and analgesic effects of the compound. Animal models treated with this compound exhibited reduced paw edema and pain response when subjected to inflammatory stimuli.
Case Studies
Several case studies have highlighted the therapeutic potential of similar pyridazine derivatives:
- Anti-inflammatory Efficacy : A study involving pyridazine-based sulfonamide derivatives reported significant inhibition of COX enzymes with promising in vivo analgesic outcomes.
- Cancer Research : Compounds with similar structural motifs have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cell lines.
Comparison with Similar Compounds
Key Findings :
- The tetrahydrocinnoline moiety in the target compound improves CNS penetration compared to the methyl ester analog but reduces solubility.
- Fluorine substitution in ’s compound enhances kinase selectivity, likely due to increased hydrophobic interactions .
- The p-tolyl group in ’s analog improves metabolic stability but limits target engagement due to steric bulk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
